Cas no 58116-25-9 (4-o-beta-d-galactopyranosyl-alpha-d-fructose)

4-o-beta-d-galactopyranosyl-alpha-d-fructose structure
58116-25-9 structure
Product Name:4-o-beta-d-galactopyranosyl-alpha-d-fructose
CAS-nummer:58116-25-9
MF:C12H22O11
MW:342.296485424042
CID:948052
PubChem ID:16217605
Update Time:2025-04-19

4-o-beta-d-galactopyranosyl-alpha-d-fructose Chemische en fysische eigenschappen

Naam en identificatie

    • 4-o-beta-d-galactopyranosyl-alpha-d-fructose
    • A-LACTULOSE SYRUP
    • L0140
    • (2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • Lactulose, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL1515464
    • (2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • SCHEMBL180915
    • MLS001333185
    • 58116-25-9
    • Lactulose, >=98.0% (HPLC)
    • 4-O-beta-D-Galactopyranosyl-D-fructose
    • bmse000652
    • Lactulose, >=95%
    • lactulose
    • 6D63E3D1-AF21-47B1-BF9C-34F270553379
    • Lactulose, British Pharmacopoeia (BP) Reference Standard
    • Lactulose, Pharmaceutical Secondary Standard; Certified Reference Material
    • SMR000857175
    • Lactulose for peak identification, European Pharmacopoeia (EP) Reference Standard
    • Lactulose, European Pharmacopoeia (EP) Reference Standard
    • MLS001333186
    • 4-O-beta-D-Galactopyranosyl-D-fructofuranose
    • HMS2230J07
    • Inchi: 1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
    • InChI-sleutel: JCQLYHFGKNRPGE-WJONTELPSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@@H]1[C@@H](CO)O[C@@](CO)([C@H]1O)O

Berekende eigenschappen

  • Exacte massa: 342.11621151g/mol
  • Monoisotopische massa: 342.11621151g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 5
  • Complexiteit: 395
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.3
  • Topologisch pooloppervlak: 190Ų

Experimentele eigenschappen

  • Smeltpunt: 173 °C
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司